REACTION_CXSMILES
|
C[S-:2].[Na+].Br[C:5]1[CH:6]=[C:7]([C:11]([N:13]([CH3:15])[CH3:14])=[O:12])[CH:8]=[N:9][CH:10]=1>CN(C)C=O>[SH:2][C:5]1[CH:6]=[C:7]([C:11]([N:13]([CH3:15])[CH3:14])=[O:12])[CH:8]=[N:9][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)C(=O)N(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the suspension stirred at 100° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 2M sodium hydroxide (35 ml)
|
Type
|
WASH
|
Details
|
water (50 ml), and the solution washed with chloroform (4×75 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (5×80 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
SC=1C=C(C=NC1)C(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |